alpha-Tomatine

Description

Properties

IUPAC Name |

2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H83NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h20-47,51-63H,5-19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJLGAUYTKNVJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H83NO21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Faintly beige powder; [MSDSonline], Solid |

Source

|

| Record name | Tomatine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tomatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOLUBLE IN ETHANOL, METHANOL, DIOXANE, PROPYLENE GLYCOL; PRACTICALLY INSOLUBLE IN WATER, ETHER, PETROLEUM ETHER |

Source

|

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1228 | |

| Record name | TOMATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM METHANOL, WHITE CRYSTALS | |

CAS No. |

17406-45-0 |

Source

|

| Record name | Tomatine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tomatine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tomatine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOMATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tomatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

263-268 °C, 263 - 267 °C |

Source

|

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1228 | |

| Record name | TOMATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1228 | |

| Record name | Tomatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

The Alpha-Tomatine Biosynthesis Pathway in Solanum lycopersicum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Core Biosynthetic Pathway

The synthesis of α-tomatine is a bifurcated process: the formation of the steroidal aglycone, tomatidine (B1681339), from cholesterol, followed by the sequential addition of a tetrasaccharide sugar chain.

From Cholesterol to Tomatidine: Aglycone Formation

References

- 1. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. [PDF] Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato | Semantic Scholar [semanticscholar.org]

- 4. alpha-Tomatine | Benchchem [benchchem.com]

- 5. Recent advances in steroidal glycoalkaloid biosynthesis in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. asu.elsevierpure.com [asu.elsevierpure.com]

Unveiling α-Tomatine: A Technical Guide to its Discovery, Isolation, and Analysis from Tomato Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the steroidal glycoalkaloid α-tomatine, a compound of significant interest in the fields of phytochemistry, pharmacology, and drug development. From its initial discovery and rudimentary isolation in the mid-20th century to modern high-throughput extraction and analytical techniques, this document details the scientific journey of α-tomatine. It serves as a resource for researchers by presenting detailed experimental protocols, summarizing quantitative data on its prevalence in tomato plants, and visualizing its known biological signaling pathways. This guide is intended to facilitate a deeper understanding of α-tomatine and to support its exploration as a potential therapeutic agent.

Discovery and Historical Context

The journey to identify and isolate α-tomatine is rooted in early observations of the tomato plant's (originally Lycopersicon esculentum, now Solanum lycopersicum) defense mechanisms. While the tomato fruit is a widely consumed food, its leaves, stems, and unripe green fruits were long known to possess properties that deterred pests and pathogens. This inherent protective quality was attributed to the presence of specific secondary metabolites.

The formal scientific discovery of the compound responsible for this bioactivity occurred in the mid-20th century. In 1948, a pivotal paper by Fontaine and his colleagues, published in the Archives of Biochemistry, described the isolation and partial characterization of a crystalline substance from tomato leaves which they named "tomatine" .[1][2] This substance demonstrated potent antibiotic properties.

Initial analyses, however, revealed that this "tomatine" was not a single compound but a mixture of structurally related steroidal glycoalkaloids.[2] It was later elucidated that the primary components were α-tomatine and a closely related compound, dehydrotomatine (B3028086) .[2] These two molecules differ by only a single double bond in their aglycone moiety. Subsequent research established that commercial "tomatine" preparations typically consist of approximately 90% α-tomatine and 10% dehydrotomatine.[2]

The pioneering work of Fontaine et al. laid the foundation for decades of research into the chemical properties, biological activities, and potential applications of α-tomatine. Their initial isolation, though rudimentary by today's standards, was a critical first step in unlocking the scientific potential of this fascinating molecule.

Experimental Protocols

The methodologies for isolating and analyzing α-tomatine have evolved significantly since its initial discovery. This section details both the historical method of Fontaine et al. and modern, high-precision techniques.

Historical Isolation Protocol (Fontaine et al., 1948)

The original method for isolating crystalline tomatine (B1682986) from tomato leaves, as described by Fontaine and his colleagues, was a classic phytochemical extraction procedure based on acid-base chemistry.

Methodology:

-

Extraction: Dried and powdered tomato leaves were subjected to extraction with an acidified aqueous solvent. This process protonates the nitrogen atom in the tomatidine (B1681339) backbone, increasing the solubility of the glycoalkaloid in the polar solvent.

-

Clarification: The crude extract was then filtered to remove insoluble plant material.

-

Precipitation: The pH of the clarified extract was adjusted to be alkaline by the addition of a base, typically ammonium (B1175870) hydroxide. This deprotonates the nitrogen atom, causing the glycoalkaloid to become insoluble and precipitate out of the solution.

-

Collection and Purification: The precipitate was collected by centrifugation or filtration. Further purification was likely achieved through repeated recrystallization from a suitable solvent to yield crystalline tomatine.

This method, while effective for obtaining a crude mixture of glycoalkaloids, lacked the specificity and efficiency of modern techniques.

Modern Isolation and Purification Protocol: High-Performance Liquid Chromatography (HPLC)

Contemporary methods for the isolation and quantification of α-tomatine rely heavily on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

Methodology:

-

Sample Preparation:

-

Fresh or lyophilized tomato plant material (leaves, stems, or green fruit) is homogenized.

-

Extraction is performed using a polar solvent, often a mixture of methanol, acetonitrile (B52724), and water, frequently acidified with acetic acid or formic acid to improve the solubility of α-tomatine.[2]

-

The extract is centrifuged and filtered to remove particulate matter.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional):

-

For complex matrices, the filtered extract may be passed through a C18 SPE cartridge. This step helps to remove interfering compounds and concentrate the glycoalkaloids.

-

-

HPLC Separation:

-

The prepared extract is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

A gradient elution is typically employed, using a mobile phase consisting of an aqueous component (e.g., water with formic acid or an ammonium acetate (B1210297) buffer) and an organic component (e.g., acetonitrile or methanol). The gradient is programmed to gradually increase the proportion of the organic solvent, allowing for the separation of compounds based on their polarity.

-

α-Tomatine and dehydrotomatine are separated based on their differential retention times on the column.

-

-

Detection and Quantification:

-

Detection is commonly achieved using a UV detector (typically at wavelengths around 200-210 nm) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS).

-

Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard of α-tomatine.

-

-

Preparative HPLC for Isolation:

-

For the isolation of pure α-tomatine, a preparative HPLC system with a larger column is used. The fraction corresponding to the α-tomatine peak is collected, and the solvent is evaporated to yield the purified compound.

-

The following diagram illustrates a general workflow for the modern extraction and analysis of α-tomatine.

Figure 1: A generalized workflow for the modern extraction and analysis of α-tomatine from tomato plants.

Quantitative Data

The concentration of α-tomatine in tomato plants is highly variable and depends on several factors, including the specific cultivar, the part of the plant, and the stage of ripeness. The following tables summarize quantitative data from various studies.

Table 1: α-Tomatine Content in Different Parts of the Tomato Plant

| Plant Part | α-Tomatine Concentration (mg/100g fresh weight) | Reference |

| Leaves | 14 - 130 | [3] |

| Flowers | ~130 | [3] |

| Stems | 14 - 130 | [3] |

| Roots | 14 - 130 | [3] |

| Calyxes | 14 - 130 | [3] |

| Green Fruit (small) | 0.9 - 55 | [3] |

| Green Fruit (medium) | 0.1 - 0.8 | [3] |

| Red Ripe Fruit | 0.03 - 0.08 | [3] |

Table 2: α-Tomatine and Dehydrotomatine Content in Green Tomatoes of Different Varieties

| Tomato Variety | α-Tomatine (mg/100g fresh weight) | Dehydrotomatine (mg/100g fresh weight) | Total Glycoalkaloids (mg/100g fresh weight) | Reference |

| Variety 1 (Small) | 31.40 | 8.05 | 39.45 | [4] |

| Variety 2 | 5.75 | 0.89 | 6.64 | [4] |

| Variety 3 | 10.2 | 2.1 | 12.3 | [5] |

| Variety 4 | 25.6 | 5.3 | 30.9 | [5] |

Table 3: α-Tomatine Content in Tomatoes at Different Ripening Stages

| Ripening Stage | α-Tomatine Concentration (µg/g fresh weight) | Reference |

| Mature Green | 521 - 16,285 | [5] |

| Breaker | Varies significantly | N/A |

| Pink | Varies significantly | N/A |

| Red Ripe | 42 - 1,498 (as total tomatine) | [5] |

Signaling Pathways

α-Tomatine has been shown to exert a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

One of the most studied biological effects of α-tomatine is its ability to induce apoptosis (programmed cell death) in various cancer cell lines. This is often mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The following diagram illustrates the proposed signaling pathways for α-tomatine-induced apoptosis.

Figure 2: Signaling pathways involved in α-tomatine-induced apoptosis in cancer cells.

α-Tomatine is believed to interact with cholesterol in the cell membrane, leading to membrane disruption and the initiation of apoptotic signals.[6] It can activate the extrinsic pathway through the activation of caspase-8 and the intrinsic pathway by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[7][8][9] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. Both pathways converge on the activation of caspase-3, the executioner caspase that orchestrates the dismantling of the cell.[8][9] Additionally, α-tomatine has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of cell survival.[8][9][10]

Caspase-Independent Cell Death

In some cancer cell lines, α-tomatine has been observed to induce a form of programmed cell death that is independent of caspases. This pathway involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it triggers chromatin condensation and DNA fragmentation.

The following diagram illustrates the caspase-independent cell death pathway induced by α-tomatine.

Figure 3: Caspase-independent cell death pathway initiated by α-tomatine.

Conclusion

α-Tomatine, a steroidal glycoalkaloid from the tomato plant, has transitioned from a historical curiosity to a molecule of significant scientific interest. The evolution of its isolation and analytical techniques from basic chemical precipitation to sophisticated chromatographic methods has enabled a deeper understanding of its distribution and properties. The elucidation of its complex mechanisms of action, particularly its ability to induce apoptosis in cancer cells through multiple signaling pathways, highlights its potential as a lead compound in drug discovery. This technical guide provides a foundational resource for researchers to further explore the therapeutic promise of α-tomatine. Continued investigation into its pharmacology, toxicology, and potential for chemical modification will be crucial in translating its biological activities into tangible clinical applications.

References

- 1. Isolation and partial characterization of crystalline tomatine, an antibiotic agent from the tomato plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ichbindannmalimgarten.de [ichbindannmalimgarten.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms underlying the α-tomatine-directed apoptosis in human malignant glioblastoma cell lines A172 and U-118 MG - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.um.edu.my [eprints.um.edu.my]

- 10. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of alpha-tomatine as an antifungal agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-tomatine, a steroidal glycoalkaloid found in tomato plants (Solanum lycopersicum), exhibits potent antifungal activity against a broad spectrum of fungi. Its mechanism of action is multifaceted, primarily involving the disruption of fungal cell membranes through complexation with essential sterols. Beyond direct membrane damage, α-tomatine triggers a cascade of intracellular events, culminating in programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the antifungal properties of α-tomatine, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Understanding these mechanisms is crucial for the development of novel antifungal agents and strategies to combat fungal resistance.

Core Mechanism: Fungal Membrane Disruption

The primary and most well-established mechanism of α-tomatine's antifungal action is its ability to compromise the integrity of the fungal cell membrane. This process is initiated by the formation of complexes with 3-β-hydroxy sterols, which are critical components of fungal membranes, with ergosterol (B1671047) being the most prominent.

The interaction between α-tomatine and membrane sterols leads to the formation of pores and a subsequent increase in membrane permeability. This disruption results in the leakage of vital cellular components, such as ions and small molecules, ultimately leading to cell death.[1][2] The unprotonated form of α-tomatine is particularly effective at binding with sterols, suggesting that the ambient pH can influence its antifungal efficacy.[3] The essentiality of the sugar moiety of α-tomatine for this activity has been demonstrated, as its removal significantly diminishes its ability to complex with sterols and its overall fungitoxicity.[3]

Visualization of Membrane Disruption Workflow

The following workflow outlines the key steps to visualize the interaction of α-tomatine with fungal membrane components.

Induction of Programmed Cell Death (Apoptosis)

In addition to direct membrane lysis, α-tomatine induces a more intricate cell death mechanism in fungi: programmed cell death, or apoptosis.[4][5] This process is characterized by a series of distinct morphological and biochemical events, including nuclear condensation, DNA fragmentation, and the activation of specific signaling pathways.

Signaling Pathway of α-Tomatine-Induced Apoptosis

The apoptotic cascade initiated by α-tomatine is a complex interplay of signaling molecules and organelles. Evidence suggests that α-tomatine activates phosphotyrosine kinase and monomeric G-protein signaling pathways.[4][5] This activation leads to an elevation of intracellular calcium (Ca²⁺) levels and a subsequent burst of reactive oxygen species (ROS).[4][5]

The accumulation of ROS plays a pivotal role in this process, leading to mitochondrial dysfunction.[4][5] This is characterized by the depolarization of the mitochondrial transmembrane potential and the release of pro-apoptotic factors.[4][5][6] The entire process is dependent on aerobic conditions and can be blocked by inhibitors of mitochondrial F₀F₁-ATPase, caspases, and protein synthesis, highlighting the active nature of this cell death program.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. "Complexation of Glycoalkaloid α- Tomatine with Sterols and Its Potenti" by Bishal Nepal [irl.umsl.edu]

- 3. researchgate.net [researchgate.net]

- 4. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha-Tomatine, the major saponin in tomato, induces programmed cell death mediated by reactive oxygen species in the fungal pathogen Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of a homogenous membrane potential assay to assess mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of α-Tomatine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of the steroidal glycoalkaloid α-tomatine and its derivatives. It is designed to serve as a practical resource for researchers and professionals involved in drug discovery and development. This document details the diverse pharmacological effects of these compounds, including their anticancer, antifungal, and anti-inflammatory properties. Included are summaries of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and structure-activity relationships.

Introduction

α-Tomatine is a naturally occurring glycoalkaloid found in high concentrations in the leaves, stems, and unripe green fruits of the tomato plant (Solanum lycopersicum)[1]. It serves as a key component of the plant's defense mechanism against a variety of pathogens[2]. Structurally, α-tomatine consists of a steroidal aglycone, tomatidine (B1681339), and a branched tetrasaccharide side chain, lycotetraose[1]. The biological activities of α-tomatine are diverse, with extensive research highlighting its potential as an anticancer, antifungal, and anti-inflammatory agent[2][3]. The hydrolysis of the sugar moiety of α-tomatine yields several derivatives, including β1-, γ-, and δ-tomatine, and the aglycone tomatidine, each exhibiting distinct biological profiles. This guide explores the screening of these compounds for various biological activities, providing the necessary protocols and data for their evaluation.

Biological Activities and Mechanisms of Action

Anticancer Activity

α-Tomatine has demonstrated significant cytotoxic effects against a range of human cancer cell lines, including those of the breast, colon, liver, lung, and prostate[1]. Its primary mechanism of anticancer action is believed to be its ability to complex with cholesterol in cell membranes, leading to membrane disruption and subsequent apoptosis[1].

Signaling Pathways: α-Tomatine-induced apoptosis can proceed through both caspase-dependent and -independent pathways. Key signaling pathways implicated in its anticancer activity include:

-

PI3K/Akt Pathway: Inhibition of this pathway has been observed in lung and prostate cancer cells[1].

-

NF-κB Pathway: α-Tomatine can suppress the activation of NF-κB, a key regulator of inflammation and cell survival[4][5].

-

Apoptosis-Inducing Factor (AIF) and Survivin: In some cancer cell lines, α-tomatine induces the translocation of AIF to the nucleus and downregulates the expression of survivin, an inhibitor of apoptosis[6].

The sugar moiety of α-tomatine is crucial for its cytotoxic activity, with the aglycone tomatidine showing significantly less potent effects[1].

Antifungal Activity

The antifungal properties of α-tomatine are also largely attributed to its interaction with sterols in fungal cell membranes, leading to membrane disruption and cell lysis. This activity has been demonstrated against a variety of fungal pathogens[7]. Some fungi have developed resistance mechanisms, such as the enzymatic degradation of α-tomatine[7].

Signaling Pathways: In some fungi, such as Fusarium oxysporum, α-tomatine can induce a programmed cell death process involving:

-

Reactive Oxygen Species (ROS) Accumulation: α-Tomatine exposure leads to an increase in intracellular ROS.

-

Mitochondrial Dysfunction: Depolarization of the mitochondrial transmembrane potential is observed.

-

Signal Transduction: Activation of phosphotyrosine kinase and monomeric G-protein signaling pathways, leading to an elevation in intracellular calcium and a burst in ROS, has been suggested[8].

Anti-inflammatory Activity

α-Tomatine and its aglycone, tomatidine, exhibit marked anti-inflammatory properties[2]. They can suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages[4].

Signaling Pathways: The anti-inflammatory effects are mediated through the inhibition of key inflammatory signaling pathways:

-

MAPK Pathway: α-Tomatine can attenuate the phosphorylation of ERK and p38 in response to inflammatory stimuli[9].

-

NF-κB Pathway: Both α-tomatine and tomatidine can suppress the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of the p65 subunit[4][5][9].

Quantitative Data

The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for α-tomatine and its derivatives across various biological assays.

Table 1: Anticancer Activity (IC50 Values in μM)

| Compound | PC3 (Prostate) | MDA-MB-231 (Breast) | KATO III (Gastric) | Chang (Normal Liver) | Hel299 (Normal Lung) |

| α-Tomatine | 1.5 | 15.0 | 17.0 | 15.0 | 15.0 |

| β1-Tomatine | 3.0 | 20.0 | 25.0 | 20.0 | 20.0 |

| γ-Tomatine | 5.0 | 30.0 | 35.0 | 30.0 | 30.0 |

| δ-Tomatine | 20.0 | >50 | >50 | >50 | >50 |

| Tomatidine | >50 | >50 | >50 | >50 | >50 |

Data adapted from Friedman et al. (2012) as presented in a secondary source.

Table 2: Antifungal Activity (Qualitative and Quantitative Data)

| Compound | Fungal Species | Activity Metric | Value | Reference |

| α-Tomatine | Botrytis cinerea | Growth Inhibition | ~100% at 30 µg/mL | [10] |

| Tomatidine | Botrytis cinerea | Growth Inhibition | Limited at 9-18 µg/mL | [10] |

| α-Tomatine | Tomato Pathogens | ED50 | >300 µM (for tolerant strains) | [7] |

| Tomatidine | Candida spp. | MIC | >16 µg/mL (for normal strains) | [11] |

| α-Tomatine | Alternaria cassiae | Growth Inhibition | 70% at 0.3 mM | [12] |

| Tomatidine | Alternaria cassiae | Growth Inhibition | 70% at 0.3 mM | [12] |

| α-Tomatine | Colletotrichum truncatum | Growth Inhibition | 63% at 0.3 mM | [12] |

| Tomatidine | Colletotrichum truncatum | Growth Inhibition | 50% at 0.3 mM | [12] |

| α-Tomatine | Fusarium subglutinans | Growth Inhibition | 50% at 0.3 mM | [12] |

| Tomatidine | Fusarium subglutinans | Growth Inhibition | 15% at 0.3 mM | [12] |

Table 3: Anti-inflammatory Activity

| Compound | Model | Effect | Dosage/Concentration | Reference |

| α-Tomatine | LPS-stimulated macrophages | Suppression of pro-inflammatory cytokines | Not specified | [4] |

| Tomatidine | LPS-stimulated macrophages | Reduction of inflammatory mediators | Not specified | [9] |

| Tomatine | Carrageenan-induced paw edema (rats) | Significant dose-dependent inhibition | 1-10 mg/kg (IM), 15-30 mg/kg (oral) | [13] |

| Tomatidine | Carrageenan-induced paw edema (rats) | Not effective | 10-20 mg/kg | [13] |

| Tomatidine | LPS-induced acute lung injury (mice) | Decreased neutrophil infiltration and inflammation | 5 and 10 mg/kg | [9] |

Experimental Protocols

Synthesis of α-Tomatine Derivatives

4.1.1. Controlled Acid Hydrolysis for the Preparation of α-Tomatine Derivatives

This protocol is adapted from a method used to characterize the hydrolysis products of α-tomatine and can be used to generate a mixture of its derivatives for screening purposes[14].

-

Dissolution: Dissolve α-tomatine in a suitable solvent (e.g., methanol).

-

Acidification: Add a strong acid, such as hydrochloric acid (HCl), to the solution. The concentration of the acid and the reaction temperature will influence the rate and extent of hydrolysis.

-

Hydrolysis: Heat the mixture under reflux for a defined period. Shorter reaction times will yield a mixture rich in partially hydrolyzed products (β-, γ-, and δ-tomatine), while longer reaction times will favor the formation of the aglycone, tomatidine.

-

Neutralization: After the desired reaction time, cool the mixture and neutralize the acid with a base (e.g., sodium hydroxide).

-

Extraction: Extract the derivatives using an appropriate organic solvent (e.g., chloroform).

-

Purification: Separate the individual derivatives using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Characterization: Confirm the identity of the purified derivatives using analytical methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Biological Assays

4.2.1. MTT Cell Proliferation and Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treatment: Treat the cells with various concentrations of α-tomatine or its derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.

-

MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.

-

Incubation: Leave the plate at room temperature in the dark for at least 2 hours.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

4.2.2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Induce apoptosis in your target cells by treating them with α-tomatine or its derivatives for a specified time. Include both positive and negative controls.

-

Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, gently trypsinize and wash them once with serum-containing media.

-

Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to each tube. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.

4.2.3. Western Blot Analysis of the NF-κB Pathway

This technique is used to detect specific proteins in a sample and can be used to assess the activation state of the NF-κB pathway.

-

Protein Extraction: After treating cells with the compounds of interest, prepare cytoplasmic and nuclear protein extracts.

-

Protein Quantification: Determine the protein concentration of each extract using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and run the gel at a constant voltage.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

4.2.4. Antifungal Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus. This is a generalized protocol that can be adapted for α-tomatine and its derivatives[15][16].

-

Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture in a suitable broth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds). Adjust the inoculum concentration to approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of α-tomatine or its derivatives in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. This will dilute the compound concentrations to the final desired range. Include a growth control (inoculum without compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungus.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant reduction in visible fungal growth compared to the growth control well.

Visualizations

Signaling Pathways

Caption: Anticancer signaling pathways of α-tomatine.

Experimental Workflows

Caption: Workflow for anticancer screening of α-tomatine derivatives.

Caption: Workflow for antifungal susceptibility testing.

Conclusion

α-Tomatine and its derivatives represent a promising class of natural compounds with a broad spectrum of biological activities. Their potent anticancer, antifungal, and anti-inflammatory effects, coupled with their well-defined mechanisms of action, make them attractive candidates for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to explore the therapeutic potential of these compounds, offering standardized protocols and a summary of existing data to guide future studies. Further research into the synthesis of novel derivatives and a more comprehensive evaluation of their structure-activity relationships will be crucial in unlocking the full therapeutic potential of this fascinating class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Alpha-Tomatine Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fungal Sensitivity to and Enzymatic Degradation of the Phytoanticipin alpha-Tomatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tomatidine Improves Pulmonary Inflammation in Mice with Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory activity of the steroid alkaloid glycoside, toatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. m.youtube.com [m.youtube.com]

alpha-tomatine molecular structure and chemical properties

An In-depth Analysis of its Molecular Structure, Chemical Properties, and Biological Activities for Researchers and Drug Development Professionals

Abstract

Alpha-tomatine, a steroidal glycoalkaloid predominantly found in unripe tomatoes, has garnered significant attention within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological effects of α-tomatine. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its potential as a therapeutic agent. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for pivotal studies, and presents visual diagrams of critical signaling pathways to facilitate a deeper understanding of its mechanism of action.

Molecular Structure and Chemical Properties

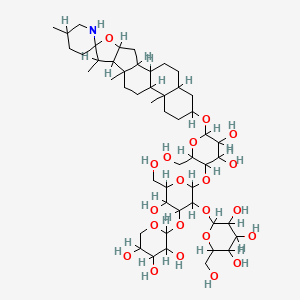

Alpha-tomatine is a complex glycosidic alkaloid. Its structure consists of a steroidal aglycone, tomatidine (B1681339), linked to a branched tetrasaccharide chain called lycotetraose at the C-3 position. The lycotetraose moiety is composed of two D-glucose units, one D-galactose unit, and one D-xylose unit.[1][2][3] The presence of this sugar chain is crucial for many of its biological activities.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of α-tomatine is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₅₀H₈₃NO₂₁ | [5] |

| Molecular Weight | 1034.2 g/mol | [1][5] |

| Melting Point | 263-268 °C | [1][2] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in ethanol, methanol (B129727), dioxane, propylene (B89431) glycol; Practically insoluble in water, ether, petroleum ether. Solubility in acidic conditions is increased. | [1][2][6] |

| Stability | Stable under strong alkali conditions but is hydrolyzed by acids to yield the aglycone tomatidine and the tetrasaccharide. | [1] |

Table 1: Chemical and Physical Properties of α-Tomatine

Biological Activities and Signaling Pathways

Alpha-tomatine exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These activities are mediated through its interaction with various cellular components and modulation of key signaling pathways.

Anticancer Activity

Alpha-tomatine has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis and inhibition of cell proliferation and metastasis.

Alpha-tomatine induces apoptosis through both intrinsic and extrinsic pathways. It has been shown to cause depolarization of the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[3] Additionally, it can activate caspase-8, indicating the involvement of the extrinsic pathway.[3] Some studies have also reported a caspase-independent apoptotic pathway involving the release of apoptosis-inducing factor (AIF) from the mitochondria.[7]

Several critical signaling pathways involved in cancer cell survival and proliferation are inhibited by α-tomatine:

-

NF-κB Signaling Pathway: Alpha-tomatine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes inflammation and cell survival.[3][5] It achieves this by preventing the nuclear translocation of the p50 and p65 subunits of NF-κB.[3]

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell growth and survival, is another target of α-tomatine. It has been observed to inactivate this pathway in various cancer cells.[8]

-

MAPK/ERK Signaling Pathway: Alpha-tomatine can also suppress the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[8]

Figure 1: Simplified diagram of α-tomatine's anticancer signaling pathways.

The cytotoxic efficacy of α-tomatine against various human cancer cell lines is summarized in Table 2, with data presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| AGS | Gastric Carcinoma | 2 | [1] |

| SH-SY5Y | Neuroblastoma | 1.6 | [1] |

| A549 | Non-small Cell Lung Cancer | 1.1 | [1] |

| HBL | Metastatic Melanoma | 0.53 ± 0.04 | [6] |

| hmel1 | Metastatic Melanoma | 0.72 ± 0.06 | [6] |

| M3 | Metastatic Melanoma | 1.03 ± 0.04 | [6] |

| PC3 | Prostate Cancer | 3.0 ± 0.3 (µg/mL) | [4] |

| MDA-MB-231 | Breast Cancer | >100 (µg/mL) | [4] |

| KATO III | Gastric Cancer | >100 (µg/mL) | [4] |

| HL60 | Human Myeloid Leukemia | 1.92 | [3] |

| K562 | Human Myeloid Leukemia | 1.51 | [3] |

| HepG2 | Hepatocellular Carcinoma | 3.6 ± 1.2 | [5] |

Table 2: Cytotoxicity (IC₅₀) of α-Tomatine against Various Cancer Cell Lines

Anti-inflammatory Activity

Alpha-tomatine demonstrates potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. Its mechanism of action involves the inhibition of the MAPK and NF-κB signaling pathways in immune cells such as macrophages and splenocytes.[7] By downregulating these pathways, α-tomatine reduces the secretion of inflammatory cytokines like TNF-α and IL-1β.[7]

Antimicrobial Activity

Alpha-tomatine is known for its broad-spectrum antimicrobial activity, which is a key defense mechanism for the tomato plant.[9] It is particularly effective against fungi, where its primary mode of action is the disruption of fungal cell membranes through complexation with membrane sterols, such as cholesterol.[10] This interaction leads to increased membrane permeability and ultimately cell lysis.[10] The antifungal efficacy is pH-dependent, being more potent at higher pH.[10]

| Organism | Type | MC₁₀₀ (mM) | Reference(s) |

| C. orbiculare | Fungus | 2.0 | [10] |

| S. linicola | Fungus | 0.4 | [10] |

| H. turcicum | Fungus | 0.13 | [10] |

Table 3: Antifungal Activity of α-Tomatine (Minimum Concentration for 100% Inhibition)

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of α-tomatine's biological activities.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of α-tomatine or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value.[11]

Figure 2: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells with α-tomatine for the desired time.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Treat cells with α-tomatine and then lyse them to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB p65) and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.[7][14]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used for the separation, identification, and quantification of α-tomatine.

Protocol:

-

Extract α-tomatine from the sample using an appropriate solvent (e.g., methanol or an acidic aqueous solution).[15]

-

Filter the extract to remove particulate matter.

-

Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 or NH2).[8][16]

-

Elute the components using a mobile phase, which can be isocratic or a gradient (e.g., acetonitrile/water with a buffer).[16][17]

-

Detect α-tomatine using a UV detector (e.g., at 208 nm) or a mass spectrometer.[8][16][18]

-

Quantify the amount of α-tomatine by comparing its peak area to that of a standard curve.[18]

Conclusion

Alpha-tomatine is a promising natural compound with a wide range of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate key signaling pathways involved in cancer and inflammation makes it an attractive candidate for drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the multifaceted properties of this intriguing molecule. Further preclinical and clinical studies are necessary to fully elucidate its efficacy and safety for human use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medsci.org [medsci.org]

- 8. researchgate.net [researchgate.net]

- 9. alpha-Tomatine | Benchchem [benchchem.com]

- 10. Tomatine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. eprints.um.edu.my [eprints.um.edu.my]

- 13. α-Tomatine-Mediated Anti-Cancer Activity In Vitro and In Vivo through Cell Cycle- and Caspase-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. α-Tomatine Extraction from Green Tomatoes | Encyclopedia MDPI [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]

The Sentinel Saponin: An In-depth Technical Guide to the Role of α-Tomatine in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-tomatine, a steroidal glycoalkaloid predominantly found in tomato (Solanum lycopersicum), stands as a key phytoanticipin, providing a pre-formed chemical barrier against a wide array of pathogens, including fungi, bacteria, and insects.[1][2] Its multifaceted role in plant defense, from direct antimicrobial action to its intricate regulation by plant signaling pathways, makes it a compelling subject for research in plant pathology, natural product chemistry, and drug development. This guide provides a comprehensive technical overview of the biosynthesis of α-tomatine, its mechanisms of action, pathogen detoxification strategies, and the experimental protocols used to investigate these processes. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this pivotal defense compound.

Biosynthesis of α-Tomatine: A Multi-step Molecular Assembly

The biosynthesis of α-tomatine is a complex process that begins with cholesterol and involves a series of enzymatic reactions, many of which are catalyzed by enzymes encoded by the GLYCOALKALOID METABOLISM (GAME) gene cluster.[3] The pathway can be broadly divided into the formation of the aglycone tomatidine (B1681339) and its subsequent glycosylation.

The journey from cholesterol to the steroidal aglycone, tomatidine, involves a cascade of hydroxylation, oxidation, and transamination reactions.[3][4] Once tomatidine is formed, a tetrasaccharide chain, known as lycotetraose, is sequentially added to the C-3 position by specific Uridine 5'-diphosphate glycosyltransferases (UGTs).[3][5] This tetrasaccharide consists of two D-glucose units, one D-galactose unit, and one D-xylose unit.[5]

The entire biosynthetic pathway is tightly regulated, with the expression of GAME genes being influenced by developmental cues and environmental stimuli, most notably the plant hormone jasmonic acid (JA).[4][6]

Quantitative Distribution and Antifungal Efficacy

The concentration of α-tomatine varies significantly throughout the tomato plant and its developmental stages, reflecting its primary role in protecting young, vulnerable tissues.[2][6]

Table 1: Concentration of α-Tomatine in Various Tomato Plant Tissues

| Plant Tissue | Developmental Stage | α-Tomatine Concentration (µg/g fresh weight) | Reference(s) |

| Leaves | Mature | High (not specified) | [2] |

| Stems | Mature | High (not specified) | [2] |

| Roots | Mature | High (not specified) | [2] |

| Fruit | Green (unripe) | 521 - 16,285 | [7][8] |

| Fruit | Mature Green | Highest concentration | [4] |

| Fruit | Red (ripe) | Drastically reduced (approx. 5 mg/kg) | [2] |

| Flowers | Mature | Up to 1300 | [3] |

| Calyxes | Mature | High (not specified) | [3] |

The antifungal activity of α-tomatine has been quantified against a range of fungal pathogens, with its efficacy often expressed as the half-maximal inhibitory concentration (IC50) or the 50% effective dose (ED50).

Table 2: Antifungal Activity of α-Tomatine against Various Fungi

| Fungal Species | Pathogenicity | IC50 / ED50 (µM) | Reference(s) |

| Fusarium oxysporum | Tomato pathogen | Tolerant (>300) | [9] |

| Stemphylium solani | Tomato pathogen | Tolerant (>300) | [9] |

| Verticillium dahliae | Tomato pathogen | Tolerant (>300) | [9] |

| Non-pathogens of tomato | N/A | Sensitive | [9] |

| Phytomonas serpens | Plant pathogen | IC50 = 9.9 | [10] |

| Alternaria cassiae | Weed pathogen | 70% inhibition at 0.3 mM | [11] |

| Colletotrichum truncatum | Weed pathogen | 63% inhibition at 0.3 mM | [11] |

| Fusarium subglutinans | Plant pathogen | 50% inhibition at 0.3 mM | [11] |

Mechanism of Action: Disrupting the Fungal Fortress

The primary mode of action of α-tomatine against fungi is the disruption of cell membrane integrity. This is achieved through its ability to form complexes with 3-β-hydroxysterols, such as ergosterol, which are essential components of fungal membranes.[9] This complexation leads to the formation of pores in the membrane, causing leakage of vital cellular contents and ultimately leading to cell death.

However, research has also revealed a more nuanced mechanism involving the induction of programmed cell death (PCD) in some fungi. In Fusarium oxysporum, α-tomatine has been shown to induce PCD mediated by reactive oxygen species (ROS).[12] This process involves the activation of phosphotyrosine kinase and monomeric G-protein signaling pathways, leading to an elevation in cytosolic Ca2+ and a subsequent ROS burst.[12]

Fungal Counter-Defense: The Role of Tomatinases

Pathogenic fungi that have co-evolved with tomato have developed sophisticated detoxification mechanisms to overcome the toxic effects of α-tomatine. The primary strategy is the enzymatic degradation of α-tomatine by extracellular enzymes called tomatinases.[6][13][14] These enzymes hydrolyze the glycosidic bonds of the lycotetraose side chain, releasing the less toxic aglycone, tomatidine, and the sugar moiety.

For instance, the tomato pathogen Fusarium oxysporum f. sp. lycopersici produces a tomatinase, Tom1, which is required for its full virulence on tomato plants.[6][13][14] Disruption of the tom1 gene in this fungus leads to a delay in disease development.[6][13] Interestingly, the hydrolysis products, tomatidine and lycotetraose, have been shown to suppress induced defense responses in tomato cells, suggesting a dual role for tomatinase in both detoxification and manipulation of the host's immune system.[15]

Regulation by Plant Signaling Pathways: The Jasmonic Acid Connection

The biosynthesis of α-tomatine is intricately linked to the plant's defense signaling network, with the jasmonic acid (JA) pathway playing a central regulatory role.[4][6] JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), act as key signaling molecules that induce the expression of α-tomatine biosynthetic genes.

The perception of pathogen attack or wounding triggers the biosynthesis of JA. JA-Ile then binds to its receptor, COI1, an F-box protein that is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of JAZ repressor proteins, which in turn de-represses transcription factors such as MYC2 and the AP2/ERF transcription factor GAME9 (also known as JRE4).[6] These transcription factors then activate the expression of the GAME genes, leading to an increased production of α-tomatine. The signaling pathway is antagonistically regulated by gibberellic acid (GA), a growth-promoting hormone, allowing the plant to balance its resources between growth and defense.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of α-tomatine.

Quantification of α-Tomatine in Tomato Tissues by HPLC

This protocol is adapted from methods described for the analysis of glycoalkaloids in tomato.[4][7][8]

1. Sample Preparation and Extraction: a. Homogenize 10 g of fresh tomato tissue (leaves, stems, fruit, etc.) in 50 mL of 1% acetic acid in methanol. b. Stir the homogenate for 2 hours at room temperature in the dark. c. Centrifuge the mixture at 10,000 x g for 15 minutes. d. Collect the supernatant and filter it through a 0.45 µm PTFE filter.

2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase: A gradient of acetonitrile (B52724) and 20 mM KH2PO4 (pH adjusted to 3.0 with phosphoric acid). c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at 208 nm. e. Quantification: Prepare a standard curve using purified α-tomatine of known concentrations. Calculate the α-tomatine content in the samples by comparing their peak areas to the standard curve.

Fungal Growth Inhibition Assay

This protocol is based on standard methods for determining the antifungal activity of natural compounds.[16]

1. Preparation of Fungal Inoculum: a. Grow the fungal strain on potato dextrose agar (B569324) (PDA) plates at 25°C for 7-10 days. b. Harvest fungal spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. c. Adjust the spore suspension to a final concentration of 1 x 10^6 spores/mL using a hemocytometer.

2. Assay Setup: a. Prepare a stock solution of α-tomatine in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial dilutions of the α-tomatine stock solution in potato dextrose broth (PDB) to achieve a range of final concentrations. c. Add 10 µL of the fungal spore suspension to each well. d. Include a positive control (a known antifungal agent) and a negative control (solvent only).

3. Incubation and Measurement: a. Incubate the microtiter plate at 25°C for 48-72 hours. b. Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth. c. Calculate the percentage of growth inhibition for each concentration relative to the negative control. d. Determine the IC50 value by plotting the percentage of inhibition against the α-tomatine concentration and fitting the data to a dose-response curve.

In Vitro Tomatinase Activity Assay

This spectrophotometric assay measures the release of reducing sugars from the hydrolysis of α-tomatine.[17]

1. Enzyme Extraction: a. Grow the fungus in a liquid medium containing α-tomatine to induce tomatinase production. b. Separate the mycelium from the culture medium by filtration. The extracellular medium contains the secreted tomatinase. c. Concentrate the protein in the culture medium using methods such as ammonium (B1175870) sulfate (B86663) precipitation or ultrafiltration.

2. Enzyme Assay: a. Prepare a reaction mixture containing 500 µL of 1 mM α-tomatine in 50 mM sodium acetate (B1210297) buffer (pH 5.0). b. Add 100 µL of the concentrated enzyme extract to initiate the reaction. c. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). d. Stop the reaction by adding 1 mL of dinitrosalicylic acid (DNS) reagent. e. Boil the mixture for 5 minutes and then cool to room temperature. f. Measure the absorbance at 540 nm.

3. Quantification: a. Prepare a standard curve using known concentrations of glucose. b. Calculate the amount of reducing sugars released in the enzymatic reaction by comparing the absorbance to the glucose standard curve. c. Express tomatinase activity as µmol of reducing sugar released per minute per mg of protein.

Generation and Analysis of Tomatinase Knockout Mutants in Fusarium oxysporum

This workflow outlines the key steps for creating and verifying gene knockout mutants, based on established fungal transformation and analysis techniques.[2][6][9][13]

Conclusion and Future Perspectives

Alpha-tomatine is a formidable defense compound in tomato, exhibiting a potent and multifaceted mechanism of action against a broad spectrum of pathogens. Its biosynthesis is tightly regulated and integrated with the plant's defense signaling network, highlighting the sophisticated chemical ecology of plant-pathogen interactions. The ability of adapted pathogens to detoxify α-tomatine underscores the ongoing evolutionary arms race between plants and their aggressors.

For researchers and scientists, a deeper understanding of the regulatory networks governing α-tomatine biosynthesis could pave the way for engineering crop plants with enhanced disease resistance. For drug development professionals, the potent antifungal and other reported bioactivities of α-tomatine and its derivatives present opportunities for the discovery of novel therapeutic agents. Future research should focus on elucidating the complete regulatory network of α-tomatine metabolism, exploring the synergistic effects of α-tomatine with other plant defense compounds, and further investigating the potential pharmacological applications of this remarkable natural product.

References

- 1. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 2. A High-Throughput Gene Disruption Methodology for the Entomopathogenic Fungus Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Agrobacterium tumefaciens-Mediated Transformation Method for Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient four fragment cloning for the construction of vectors for targeted gene replacement in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fungal Sensitivity to and Enzymatic Degradation of the Phytoanticipin alpha-Tomatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Agrobacterium-Mediated Transformation of Fusarium oxysporum: An Efficient Tool for Insertional Mutagenesis and Gene Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. α-Tomatine Extraction from Green Tomatoes | Encyclopedia MDPI [encyclopedia.pub]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Alpha-Tomatine with Cellular Membranes and Sterols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-tomatine, a steroidal glycoalkaloid found predominantly in unripe tomatoes, has garnered significant scientific interest due to its potent biological activities, including anticancer, antifungal, and immunoadjuvant properties. The primary mechanism initiating these effects is its interaction with cellular membranes, specifically with 3-β-hydroxysterols such as cholesterol and ergosterol. This technical guide provides a comprehensive overview of the current understanding of the alpha-tomatine-membrane interaction, detailing the molecular mechanisms, summarizing key quantitative data, outlining experimental protocols, and visualizing the implicated signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Core Interaction: Alpha-Tomatine and Membrane Sterols

The fundamental mechanism of alpha-tomatine's action on cellular membranes is its ability to form complexes with membrane sterols. This interaction is highly dependent on the presence of a 3-β-hydroxyl group on the sterol molecule and the intact glycoalkaloid structure of alpha-tomatine, particularly its tetrasaccharide side chain. The aglycone, tomatidine, exhibits significantly reduced activity.

The interaction is proposed to occur in a two-step process:

-

Insertion and Complexation: The lipophilic aglycone of alpha-tomatine inserts into the lipid bilayer and forms a 1:1 stoichiometric complex with membrane sterols like cholesterol.[1]

-

Aggregation and Pore Formation: These alpha-tomatine-sterol complexes then aggregate within the membrane, leading to a disruption of the local lipid packing. This aggregation is thought to be stabilized by hydrogen bonding between the carbohydrate moieties of adjacent alpha-tomatine molecules. The formation of these aggregates results in increased membrane permeability, potentially through the formation of pore-like structures, leading to the leakage of ions and small molecules.[2]

This membrane disruption is the initial event that triggers a cascade of downstream cellular responses, including apoptosis and modulation of various signaling pathways.

Quantitative Data on Alpha-Tomatine's Biological Effects

The interaction of alpha-tomatine with cellular membranes leads to a range of measurable biological effects. The following tables summarize key quantitative data from various studies.

| Cell Line | Assay Type | Parameter | Value | Reference |

| HL-60 (Leukemia) | MTT Assay | IC50 | 1.92 µM | [3] |

| K562 (Leukemia) | MTT Assay | IC50 | 1.51 µM | [3] |

| CT-26 (Colon Cancer) | Cytotoxicity Assay | IC50 | 3.5 µM (after 24h) | [4][5] |

| PC-3 (Prostate Cancer) | HCS Analysis | Cell Loss | ~95% at 2.0 µM | [6] |

| A172 (Glioblastoma) | MTT Assay | IC50 | ~25 µM | [2] |

| U-118 MG (Glioblastoma) | MTT Assay | IC50 | ~50 µM | [2] |

Table 1: Cytotoxicity of Alpha-Tomatine on Various Cancer Cell Lines. This table highlights the concentration-dependent inhibitory effects of alpha-tomatine on the proliferation of different cancer cell lines.

| Cell Line/System | Effect Measured | Quantitative Value | Reference |

| Frog Embryos | Increase in Membrane Permeability | ~600% increase compared to control | [7] |

| Frog Skin | Decrease in Sodium Active Transport | ~16% decrease compared to control | [7] |

| PC-3 (Prostate Cancer) | Early Apoptotic Cells (Annexin V+) | 21.50 ± 2.48% at 2.0 µM after 24h | [6] |

| HL-60 (Leukemia) | Apoptotic Cells (Propidium Iodide) | ~30% at 2 µM | [8] |

| HL-60 (Leukemia) | Abrogation of Growth Inhibition by Cholesterol | ~50% decrease in viable cells with 2 µM α-tomatine, abrogated by equimolar cholesterol | [9] |

Table 2: Effects of Alpha-Tomatine on Membrane Properties and Apoptosis. This table summarizes the quantitative effects of alpha-tomatine on membrane permeability and the induction of apoptosis.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of alpha-tomatine with cellular membranes and its downstream effects.

Membrane Permeabilization Assay (Calcein Leakage)

This assay measures the ability of alpha-tomatine to disrupt the integrity of lipid vesicles (liposomes).

-

Principle: Liposomes are loaded with a fluorescent dye, calcein (B42510), at a self-quenching concentration. If alpha-tomatine induces membrane leakage, calcein is released into the surrounding medium, becomes diluted, and its fluorescence increases.

-

Protocol:

-

Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) composed of a desired lipid composition (e.g., DOPC with cholesterol) by extrusion. Encapsulate a solution of 50-100 mM calcein during liposome formation.

-

Removal of Free Calcein: Separate the calcein-loaded liposomes from unencapsulated calcein using size-exclusion chromatography (e.g., a Sephadex G-50 column).

-

Fluorescence Measurement: Dilute the liposome suspension in a cuvette with buffer. Record the baseline fluorescence (Excitation: 495 nm, Emission: 515 nm).

-

Addition of Alpha-Tomatine: Add various concentrations of alpha-tomatine to the liposome suspension and monitor the increase in fluorescence over time.

-

Maximum Leakage Control: At the end of the experiment, add a detergent (e.g., Triton X-100) to completely lyse the liposomes and obtain the maximum fluorescence signal (100% leakage).

-

Data Analysis: Calculate the percentage of calcein leakage induced by alpha-tomatine relative to the maximum leakage.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of alpha-tomatine on cell proliferation.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of alpha-tomatine for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Protocol:

-

Cell Treatment: Treat cells with alpha-tomatine for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization or scraping and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay measures the disruption of the mitochondrial membrane potential (ΔΨm), an early event in apoptosis.

-